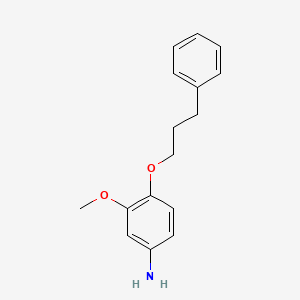
NKL 22
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
NKL 22 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Als Werkzeugverbindung verwendet, um die Rolle von HDACs in verschiedenen biochemischen Wegen zu untersuchen.
Biologie: Wird in der Forschung zur Genexpressionsregulation und epigenetischen Modifikationen eingesetzt.
Medizin: Wird auf seine potenziellen therapeutischen Wirkungen bei neurodegenerativen Erkrankungen wie der Huntington-Krankheit untersucht.
Industrie: Wird bei der Entwicklung neuer HDAC-Inhibitoren für pharmazeutische Anwendungen eingesetzt.
5. Wirkmechanismus
This compound übt seine Wirkung aus, indem es die Aktivität von Histondeacetylasen, insbesondere HDAC1 und HDAC3, hemmt. Diese Hemmung führt zu einem Anstieg der Histonacetylierung, was zu Veränderungen der Chromatinstruktur und Genexpression führt. Die Verbindung zielt auf spezifische molekulare Pfade ab, die an der Regulation der Gen-Transkription beteiligt sind, wodurch zelluläre Prozesse und Krankheitsphänotypen moduliert werden .
Ähnliche Verbindungen:
Domatinostat: Ein weiterer HDAC-Inhibitor mit einem anderen Selektivitätsprofil.
Droxinostat: Bekannt für seine Selektivität gegenüber HDAC3.
Abexinostat: Ein Breitband-HDAC-Inhibitor mit Anwendungen in der Krebstherapie.
Vergleich: this compound ist einzigartig in seiner hohen Selektivität für HDAC1 und HDAC3, wodurch es besonders effektiv bei der Modulation spezifischer epigenetischer Pfade ist. Im Vergleich zu anderen HDAC-Inhibitoren hat this compound in präklinischen Modellen neurodegenerativer Erkrankungen deutliche Vorteile gezeigt, was sein Potenzial für die therapeutische Entwicklung unterstreicht .
Wirkmechanismus
Target of Action
NKL 22, also known as N1-(2-Aminophenyl)-N7-phenylheptanediamide or N-(2-AMINOPHENYL)-N’-PHENYLHEPTANEDIAMIDE, is a potent and selective inhibitor of histone deacetylases (HDAC). It primarily targets HDAC1 and HDAC3, with IC50 values of 199 nM and 69 nM respectively . It exhibits selectivity over HDAC2/4/5/7/8 .
Histone deacetylases are enzymes that remove acetyl groups from an ε-N-acetyl lysine amino acid on a histone, allowing the histones to wrap the DNA more tightly. This function is crucial for gene regulation, cell cycle progression, and developmental events.
Mode of Action
This compound interacts with its targets, HDAC1 and HDAC3, by inhibiting their enzymatic activity. This inhibition prevents the removal of acetyl groups from histones, leading to a more relaxed chromatin structure. As a result, gene expression is affected, which can lead to various downstream effects depending on the genes involved .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the regulation of gene expression through histone acetylation. By inhibiting HDAC1 and HDAC3, this compound prevents the deacetylation of histones, leading to changes in the structure of the chromatin and, consequently, gene expression .
The specific downstream effects can vary widely and depend on the particular genes whose expression is altered.
Result of Action
This compound has been shown to ameliorate the disease phenotype and transcriptional abnormalities in Huntington’s disease transgenic mice . This suggests that it may have therapeutic potential in conditions where abnormal gene expression plays a role.
Biochemische Analyse
Biochemical Properties
N1-(2-Aminophenyl)-N7-phenylheptanediamide plays a significant role in biochemical reactions, particularly through its interactions with enzymes, proteins, and other biomolecules. This compound has been shown to interact with histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression through the removal of acetyl groups from histone proteins . By inhibiting HDAC activity, N1-(2-Aminophenyl)-N7-phenylheptanediamide can alter chromatin structure and influence gene expression. Additionally, this compound may interact with other proteins involved in cellular signaling pathways, further modulating cellular functions.
Cellular Effects
The effects of N1-(2-Aminophenyl)-N7-phenylheptanediamide on various cell types and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, N1-(2-Aminophenyl)-N7-phenylheptanediamide can induce changes in the expression of genes involved in cell cycle regulation, apoptosis, and differentiation. Furthermore, this compound may affect cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in metabolite levels and metabolic flux.
Molecular Mechanism
The molecular mechanism of action of N1-(2-Aminophenyl)-N7-phenylheptanediamide involves several key interactions at the molecular level. This compound exerts its effects through binding interactions with biomolecules, such as HDACs, leading to enzyme inhibition . The inhibition of HDACs results in increased acetylation of histone proteins, which can lead to changes in chromatin structure and gene expression. Additionally, N1-(2-Aminophenyl)-N7-phenylheptanediamide may interact with other proteins and enzymes, modulating their activity and contributing to its overall effects on cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N1-(2-Aminophenyl)-N7-phenylheptanediamide can change over time due to factors such as stability, degradation, and long-term effects on cellular function . This compound has been shown to be relatively stable under standard laboratory conditions, but its degradation products may also exhibit biological activity. Long-term studies have indicated that prolonged exposure to N1-(2-Aminophenyl)-N7-phenylheptanediamide can lead to sustained changes in gene expression and cellular function, highlighting the importance of understanding its temporal effects.
Dosage Effects in Animal Models
The effects of N1-(2-Aminophenyl)-N7-phenylheptanediamide vary with different dosages in animal models. Studies have shown that low doses of this compound can modulate gene expression and cellular function without causing significant toxicity . Higher doses may lead to adverse effects, including toxicity and disruption of normal cellular processes. It is crucial to determine the optimal dosage range for therapeutic applications to minimize potential side effects while maximizing the compound’s beneficial effects.
Metabolic Pathways
N1-(2-Aminophenyl)-N7-phenylheptanediamide is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism . This compound can influence metabolic flux and metabolite levels by modulating the activity of key metabolic enzymes. Understanding the metabolic pathways associated with N1-(2-Aminophenyl)-N7-phenylheptanediamide is essential for predicting its effects on cellular metabolism and identifying potential metabolic targets for therapeutic intervention.
Transport and Distribution
The transport and distribution of N1-(2-Aminophenyl)-N7-phenylheptanediamide within cells and tissues are mediated by specific transporters and binding proteins . This compound can be transported across cell membranes and distributed to various cellular compartments, where it exerts its effects. The localization and accumulation of N1-(2-Aminophenyl)-N7-phenylheptanediamide within cells can influence its activity and function, highlighting the importance of understanding its transport and distribution mechanisms.
Subcellular Localization
The subcellular localization of N1-(2-Aminophenyl)-N7-phenylheptanediamide is critical for its activity and function. This compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications. The localization of N1-(2-Aminophenyl)-N7-phenylheptanediamide within subcellular structures can influence its interactions with biomolecules and its overall effects on cellular function.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: NKL 22 can be synthesized through a multi-step organic synthesis process. The key steps involve the formation of the core structure followed by the introduction of specific functional groups that confer its HDAC inhibitory activity. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperature settings to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions for large-scale production, ensuring consistent quality, and implementing purification techniques such as crystallization and chromatography to achieve the desired purity levels.
Analyse Chemischer Reaktionen
Arten von Reaktionen: NKL 22 unterliegt aufgrund des Vorhandenseins reaktiver funktioneller Gruppen hauptsächlich Substitutionsreaktionen. Es kann unter bestimmten Bedingungen auch an Oxidations- und Reduktionsreaktionen teilnehmen.
Häufige Reagenzien und Bedingungen:
Substitutionsreaktionen: Beinhalten typischerweise Nukleophile wie Amine oder Thiole.
Oxidationsreaktionen: Können mit Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid durchgeführt werden.
Reduktionsreaktionen: Beinhalten oft Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid.
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. So können beispielsweise Substitutionsreaktionen Derivate mit modifizierten funktionellen Gruppen ergeben, während Oxidations- und Reduktionsreaktionen zu Veränderungen im Oxidationszustand der Verbindung führen können.
Vergleich Mit ähnlichen Verbindungen
Domatinostat: Another HDAC inhibitor with a different selectivity profile.
Droxinostat: Known for its selectivity towards HDAC3.
Abexinostat: A broad-spectrum HDAC inhibitor with applications in cancer therapy.
Comparison: NKL 22 is unique in its high selectivity for HDAC1 and HDAC3, making it particularly effective in modulating specific epigenetic pathways. Compared to other HDAC inhibitors, this compound has shown distinct advantages in preclinical models of neurodegenerative diseases, highlighting its potential for therapeutic development .
Eigenschaften
IUPAC Name |
N'-(2-aminophenyl)-N-phenylheptanediamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O2/c20-16-11-7-8-12-17(16)22-19(24)14-6-2-5-13-18(23)21-15-9-3-1-4-10-15/h1,3-4,7-12H,2,5-6,13-14,20H2,(H,21,23)(H,22,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAIULUYKQLVQFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CCCCCC(=O)NC2=CC=CC=C2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60429495 | |
| Record name | N1-(2-Aminophenyl)-N7-phenylheptanediamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60429495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
537034-15-4 | |
| Record name | N1-(2-Aminophenyl)-N7-phenylheptanediamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60429495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



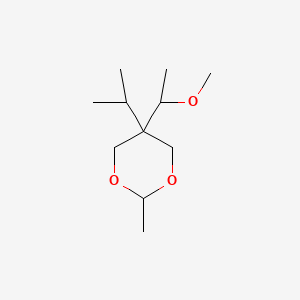


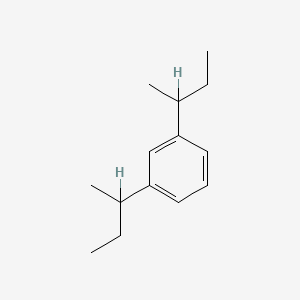
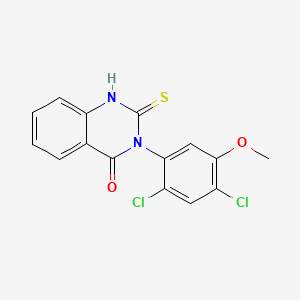
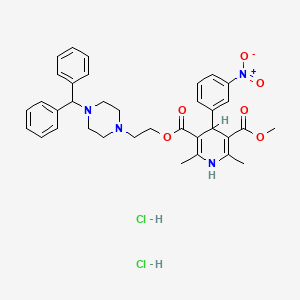
![N-[5-(4-aminophenoxy)pentyl]-3-methoxybenzamide](/img/structure/B1676022.png)


![[4-(2-ethylbutoxy)-3-methoxyphenyl]azanium;bromide](/img/structure/B1676025.png)
![[4-(3-ethylheptoxy)-3-methoxyphenyl]azanium;chloride](/img/structure/B1676026.png)
![4-[(E)-hept-3-enoxy]-3-methoxyaniline](/img/structure/B1676027.png)
